molecular formula C8H16O3Sn B14502331 (Butanoyloxy)(butyl)stannanone CAS No. 63594-33-2

(Butanoyloxy)(butyl)stannanone

Cat. No.: B14502331
CAS No.: 63594-33-2
M. Wt: 278.92 g/mol
InChI Key: IRZUPQMRJCJQJP-UHFFFAOYSA-M
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Description

(Butanoyloxy)(butyl)stannanone is an organotin compound characterized by the presence of a tin atom bonded to a butanoyloxy group and a butyl group Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butanoyloxy)(butyl)stannanone typically involves the reaction of butanoyl chloride with butylstannanone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

Butanoyl chloride+ButylstannanoneBaseThis compound+HCl\text{Butanoyl chloride} + \text{Butylstannanone} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} Butanoyl chloride+ButylstannanoneBase​this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Butanoyloxy)(butyl)stannanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.

    Substitution: The butanoyloxy and butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

    Oxidation: Stannic oxides and other higher oxidation state tin compounds.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various organotin derivatives depending on the substituents introduced.

Scientific Research Applications

(Butanoyloxy)(butyl)stannanone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (Butanoyloxy)(butyl)stannanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions and participate in redox reactions. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl(phenyl)stannanone
  • 2-Butanoyloxy-5-nitrobenzoic acid
  • Other organotin compounds with different substituents

Uniqueness

(Butanoyloxy)(butyl)stannanone is unique due to its specific combination of butanoyloxy and butyl groups bonded to the tin atom This unique structure imparts distinct reactivity and properties compared to other organotin compounds

Properties

CAS No.

63594-33-2

Molecular Formula

C8H16O3Sn

Molecular Weight

278.92 g/mol

IUPAC Name

butanoyloxy-butyl-oxotin

InChI

InChI=1S/C4H8O2.C4H9.O.Sn/c1-2-3-4(5)6;1-3-4-2;;/h2-3H2,1H3,(H,5,6);1,3-4H2,2H3;;/q;;;+1/p-1

InChI Key

IRZUPQMRJCJQJP-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](=O)OC(=O)CCC

Origin of Product

United States

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